molecular formula C22H21OP B14424635 (Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone CAS No. 80793-79-9

(Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B14424635
CAS No.: 80793-79-9
M. Wt: 332.4 g/mol
InChI Key: DKKXSNXGIOPYGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone typically involves the reaction of diphenylphosphine with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound acts as a photoinitiator by absorbing UV light and undergoing a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process, leading to the curing of resins. The molecular targets include the double bonds in the monomers, which are converted into polymer chains through the action of the free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone is unique due to its high efficiency as a photoinitiator and its ability to provide color stability in cured resins. Its specific structure allows for efficient absorption of UV light and generation of free radicals, making it highly effective in polymerization processes .

Properties

IUPAC Name

diphenylphosphanyl-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21OP/c1-16-14-17(2)21(18(3)15-16)22(23)24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKXSNXGIOPYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593341
Record name (Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80793-79-9
Record name (Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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